molecular formula C20H26N2O2 B7477997 N-[3-(1-adamantylamino)-3-oxopropyl]benzamide

N-[3-(1-adamantylamino)-3-oxopropyl]benzamide

Cat. No. B7477997
M. Wt: 326.4 g/mol
InChI Key: VDGNSTMMUPYWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-adamantylamino)-3-oxopropyl]benzamide, also known as APB, is a chemical compound that has been studied for its potential use in scientific research. APB is a derivative of benzamide and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[3-(1-adamantylamino)-3-oxopropyl]benzamide is not fully understood. However, it is believed that N-[3-(1-adamantylamino)-3-oxopropyl]benzamide exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. The endocannabinoid system is a signaling system in the body that is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has been found to have a variety of biochemical and physiological effects. In animal models, N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has been found to have analgesic and anti-inflammatory effects. Additionally, N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease. N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has also been found to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1-adamantylamino)-3-oxopropyl]benzamide in lab experiments is that it has been well-studied and has a well-established synthesis method. Additionally, N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has been found to have a variety of biochemical and physiological effects, making it a versatile compound for use in different areas of research. However, one limitation of using N-[3-(1-adamantylamino)-3-oxopropyl]benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[3-(1-adamantylamino)-3-oxopropyl]benzamide. One area of research is the further elucidation of its mechanism of action. Understanding how N-[3-(1-adamantylamino)-3-oxopropyl]benzamide exerts its effects could lead to the development of more targeted therapies for pain, inflammation, and neurodegenerative diseases. Additionally, research could be conducted to determine the optimal dosage and administration of N-[3-(1-adamantylamino)-3-oxopropyl]benzamide for different applications. Finally, research could be conducted to determine the long-term effects of N-[3-(1-adamantylamino)-3-oxopropyl]benzamide on the body, as well as its potential for drug interactions with other compounds.
Conclusion:
In conclusion, N-[3-(1-adamantylamino)-3-oxopropyl]benzamide is a chemical compound that has been studied for its potential use in scientific research. N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has been found to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. While N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has advantages for use in lab experiments, such as its well-established synthesis method and versatile effects, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-[3-(1-adamantylamino)-3-oxopropyl]benzamide involves the reaction of 1-adamantylamine with 3-acetylbenzoic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and yields N-[3-(1-adamantylamino)-3-oxopropyl]benzamide as a white crystalline solid. The purity of N-[3-(1-adamantylamino)-3-oxopropyl]benzamide can be increased through recrystallization and purification techniques.

Scientific Research Applications

N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of research where N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has shown promise is in the study of pain and inflammation. N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has been found to have analgesic and anti-inflammatory effects in animal models. Additionally, N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-(1-adamantylamino)-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-18(6-7-21-19(24)17-4-2-1-3-5-17)22-20-11-14-8-15(12-20)10-16(9-14)13-20/h1-5,14-16H,6-13H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGNSTMMUPYWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1-adamantylamino)-3-oxopropyl]benzamide

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